2-(4-Methylbenzoyl)cyclohexanecarboxylic acid
CAS No.: 107147-13-7
Cat. No.: VC0008660
Molecular Formula: C15H18O3
Molecular Weight: 246.30162
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 107147-13-7 |
|---|---|
| Molecular Formula | C15H18O3 |
| Molecular Weight | 246.30162 |
| IUPAC Name | 2-(4-methylbenzoyl)cyclohexane-1-carboxylic acid |
| Standard InChI | InChI=1S/C15H18O3/c1-10-6-8-11(9-7-10)14(16)12-4-2-3-5-13(12)15(17)18/h6-9,12-13H,2-5H2,1H3,(H,17,18) |
| SMILES | CC1=CC=C(C=C1)C(=O)C2CCCCC2C(=O)O |
Introduction
Chemical Identity and Properties
2-(4-Methylbenzoyl)cyclohexanecarboxylic acid is characterized by its cyclohexane ring structure bearing both a carboxylic acid group and a 4-methylbenzoyl substituent. The compound has the molecular formula C15H18O3 and a molecular weight of 246.306 g/mol . The IUPAC name is specifically identified as cis-2-(4-methylbenzoyl)-1-cyclohexanecarboxylic acid, indicating the specific stereochemical arrangement of the substituents on the cyclohexane ring . The compound can be represented by the SMILES notation CC1=CC=C(C=C1)C(=O)C1CCCCC1C(O)=O, which provides a linear textual representation of its molecular structure .
The InChIKey identifier for this compound is JHAROMYZTGWTSG-UHFFFAOYNA-N, which serves as a unique digital representation of its chemical structure that allows for easy database searching and chemical information retrieval . The following table summarizes the key chemical identifiers and properties of 2-(4-methylbenzoyl)cyclohexanecarboxylic acid:
| Property | Value |
|---|---|
| Common Name | 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid |
| IUPAC Name | cis-2-(4-Methylbenzoyl)-1-cyclohexanecarboxylic acid |
| CAS Number | 107147-13-7 |
| Molecular Formula | C15H18O3 |
| Molecular Weight | 246.306 g/mol |
| SMILES | CC1=CC=C(C=C1)C(=O)C1CCCCC1C(O)=O |
| InChIKey | JHAROMYZTGWTSG-UHFFFAOYNA-N |
Structural Characteristics
The compound features three key functional groups: a cyclohexane ring, a carboxylic acid group, and a 4-methylbenzoyl group. The cyclohexane ring provides a rigid, three-dimensional framework for the molecule, while the carboxylic acid group contributes acidic properties and potential for hydrogen bonding. The 4-methylbenzoyl group introduces aromaticity and potential for π-stacking interactions, which may be significant for its chemical reactivity and biological interactions.
Categories and Classification
2-(4-Methylbenzoyl)cyclohexanecarboxylic acid falls into several chemical categories based on its structural features :
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Aliphatic Cyclic Structures - due to the cyclohexane ring
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Aromatic Cyclic Structures - due to the 4-methylphenyl group
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Ketones - due to the carbonyl group connecting the cyclohexane and aromatic portions
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Carboxylic Acids - due to the carboxylic acid functional group
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Aliphatic Carboxylic Acids - specifically due to the carboxylic acid group attached to the aliphatic cyclohexane ring
Comparative Analysis
Comparing 2-(4-methylbenzoyl)cyclohexanecarboxylic acid with structurally similar compounds provides context for understanding its potential properties and applications. The following table compares our target compound with related structures:
| Compound | Key Structural Difference | Potential Functional Implications |
|---|---|---|
| 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid | Reference compound | Base properties |
| 2-(4-Bromobenzoyl)cyclohexanecarboxylic acid | Bromine instead of methyl group | Increased reactivity for cross-coupling; potential for covalent binding to nucleophilic residues in enzymes |
| 2-(4-Methylbenzoyl)benzoic acid | Benzene ring instead of cyclohexane | Different geometric constraints; greater rigidity and planarity |
| 3-(4-Methylbenzoyl)cyclohexanecarboxylic acid | Different substitution position on cyclohexane | Altered spatial arrangement of functional groups; different stereochemical properties |
Structure-Activity Relationships
The structural variations in these related compounds can significantly impact their chemical behaviors and potential biological activities. For instance:
Research Status and Future Directions
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Exploration as a building block for pharmaceutical synthesis, particularly for compounds targeting neurological and metabolic disorders
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Investigation of its potential as an intermediate in the synthesis of complex organic molecules
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Studies on its stereochemical properties and the impact of cis-trans isomerism on its reactivity and biological activity
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Comparative studies with structurally similar compounds to establish structure-activity relationships
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